molecular formula C10H5BrFNO B6602429 5-bromo-7-fluoroquinoline-8-carbaldehyde CAS No. 2181779-98-4

5-bromo-7-fluoroquinoline-8-carbaldehyde

Cat. No.: B6602429
CAS No.: 2181779-98-4
M. Wt: 254.05 g/mol
InChI Key: FNODOMRXZAINIT-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinoline-8-carbaldehyde is a halogenated quinoline derivative featuring a bromine atom at position 5, a fluorine atom at position 7, and a carbaldehyde group at position 8.

Properties

IUPAC Name

5-bromo-7-fluoroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO/c11-8-4-9(12)7(5-14)10-6(8)2-1-3-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODOMRXZAINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoroquinoline-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 7-position using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride.

    Formylation: The formyl group is introduced at the 8-position through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-bromo-7-fluoroquinoline-8-carboxylic acid.

    Reduction: 5-bromo-7-fluoroquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

5-Bromo-7-fluoroquinoline-8-carbaldehyde and its derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds with a quinoline structure can effectively inhibit bacterial growth, making them potential candidates for new antibiotic agents. For instance, studies have shown that derivatives of quinolones can demonstrate enhanced activity against resistant strains of bacteria, highlighting their importance in combating antibiotic resistance .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have revealed promising results against various viruses. The structural modifications of this compound may enhance its efficacy against viral infections, including those caused by dengue virus and possibly COVID-19 . This opens avenues for developing antiviral therapies based on this compound.

Anticancer Potential

The anticancer properties of this compound have been explored through its derivatives. Studies have indicated that certain modifications can lead to compounds with potent cytotoxic effects against cancer cell lines, including breast and liver cancer cells. For example, some derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard agar dilution methods. Results indicated that specific derivatives exhibited MIC values lower than those of established antibiotics like ciprofloxacin, suggesting a promising new class of antibacterial agents .

Anticancer Activity Assessment

Another case study focused on the anticancer efficacy of modified quinoline derivatives derived from this compound. The study involved screening these compounds against several cancer cell lines, where some showed remarkable cytotoxicity with IC50 values in the low micromolar range, outperforming traditional chemotherapeutics .

Summary Table of Applications

Application TypeDescriptionKey Findings
AntibacterialEffective against Gram-positive and Gram-negative bacteriaLower MIC values than standard antibiotics
AntiviralPotential activity against viruses like denguePromising results warrant further investigation
AnticancerCytotoxic effects on various cancer cell linesIC50 values lower than standard treatments

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoroquinoline-8-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Key Applications
5-Bromo-7-fluoroquinoline-8-carbaldehyde Br (C5), F (C7), CHO (C8) Not explicitly listed Inferred ~270–275* Not listed Pharmaceutical intermediates, ligand synthesis
5-Bromoquinoline-8-carbaldehyde Br (C5), CHO (C8) C₁₀H₆BrNO 236.068 885267-41-4 95% Organic synthesis, metal chelators
8-Bromo-7-fluoroquinoline-4-carbaldehyde Br (C8), F (C7), CHO (C4) C₁₀H₅BrFNO 254.06 1420792-02-4 ≥98% High-resolution crystallography, drug discovery
7-Bromo-8-fluoroquinoline Br (C7), F (C8) C₉H₅BrFN 234.06 1375107-95-1 95% Building block for heterocyclic derivatives
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Br (C5), OH (C8), COOH (C7) C₁₀H₆BrNO₃ 268.07 205040-59-1 95% Antimicrobial agents, metal chelators

*Molecular weight estimated based on substituent contributions (Br: ~80, F: ~19, CHO: ~29).

Key Structural and Functional Differences:

Substituent Positioning: The target compound’s bromine at C5 and fluorine at C7 create a unique electronic profile compared to 8-bromo-7-fluoroquinoline-4-carbaldehyde (Br at C8, F at C7) . Bromine at C5 may enhance steric bulk, while fluorine at C7 increases electronegativity near the carbaldehyde group, altering reactivity in nucleophilic additions . Carbaldehyde Position: The carbaldehyde at C8 (target) vs. C4 () impacts molecular geometry. A C8-aldehyde may facilitate π-stacking in ligand-receptor interactions, whereas C4 substitution could favor planar coordination in metal complexes .

Functional Group Variations: Replacing the carboxylic acid group in 5-bromo-8-hydroxyquinoline-7-carboxylic acid with a carbaldehyde (target) removes acidic proton availability but introduces aldehyde-specific reactivity (e.g., Schiff base formation). The absence of a hydroxyl group (cf. ) in the target compound reduces hydrogen-bonding capacity but improves lipophilicity, which may enhance membrane permeability in drug candidates .

Purity and Synthetic Utility: The ≥98% purity of 8-bromo-7-fluoroquinoline-4-carbaldehyde suggests rigorous quality control for crystallography or high-precision synthesis, whereas 95% purity in analogs like 5-bromoquinoline-8-carbaldehyde may suffice for exploratory organic reactions.

Research Findings and Implications

  • Electronic Effects: Fluorine’s electronegativity at C7 (target) could polarize the quinoline ring, increasing electrophilicity at the carbaldehyde group for nucleophilic attacks . Bromine’s inductive effect at C5 may stabilize radical intermediates in cross-coupling reactions .
  • Pharmaceutical Relevance: The carbaldehyde group in the target compound is a strategic handle for synthesizing imine-linked prodrugs or metal-chelating ligands, analogous to applications seen in 5-bromo-8-hydroxyquinoline-7-carboxylic acid .
  • Limitations : The absence of experimental data (e.g., crystallographic validation via SHELX or bioactivity studies) for the exact compound underscores the need for targeted research to confirm theoretical predictions.

Biological Activity

5-Bromo-7-fluoroquinoline-8-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 7-position, and an aldehyde functional group at the 8-position of the quinoline ring. This unique arrangement enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound can inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. This inhibition leads to bactericidal effects against various pathogens .
  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells by disrupting cellular processes. It has shown significant cytotoxic effects against several cancer cell lines, including prostate cancer cells .
  • Antimicrobial Effects : The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest strong efficacy comparable to established antibiotics like ciprofloxacin .

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed:

PathogenMIC (µg/mL)MBC (µg/mL)Comments
Staphylococcus aureus0.250.5Effective against biofilm formation
Escherichia coli0.51Comparable to ciprofloxacin
Pseudomonas aeruginosa12Moderate effectiveness

These results indicate that the compound not only inhibits bacterial growth but also has the potential to disrupt biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
PC3 (Prostate Cancer)15Induces apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
U-87 (Glioblastoma)25Disruption of signaling

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Resistance : A recent investigation highlighted the synergistic effects of combining this compound with traditional antibiotics, which significantly reduced MIC values against resistant strains of bacteria. This combination therapy could enhance treatment efficacy in resistant infections .
  • Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of this compound on human cell lines, revealing low hemolytic activity and non-cytotoxic profiles at therapeutic concentrations. This suggests a favorable safety profile for potential clinical applications .

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